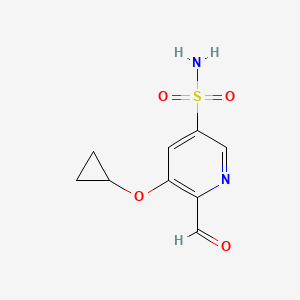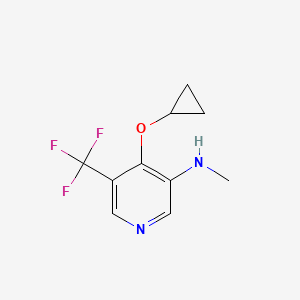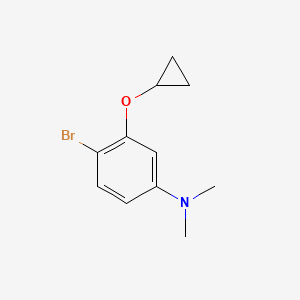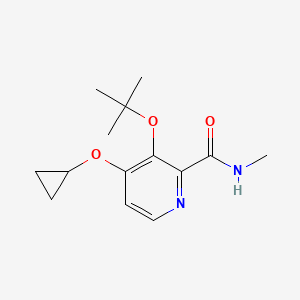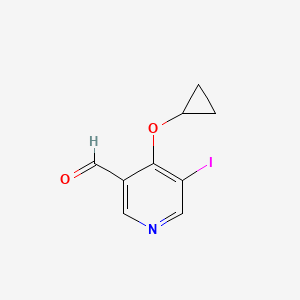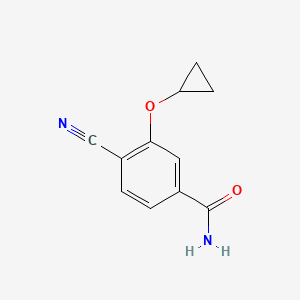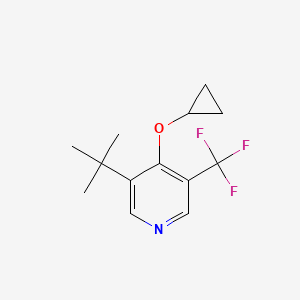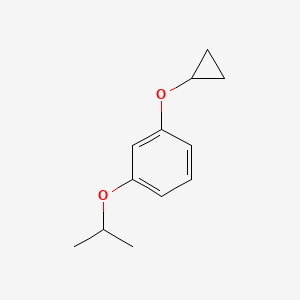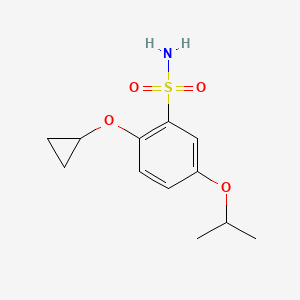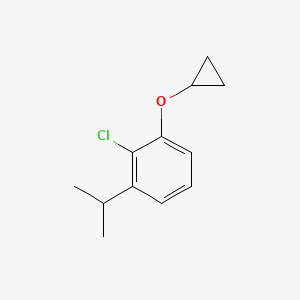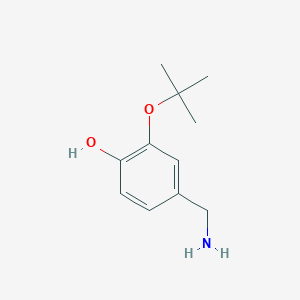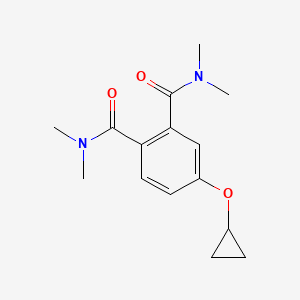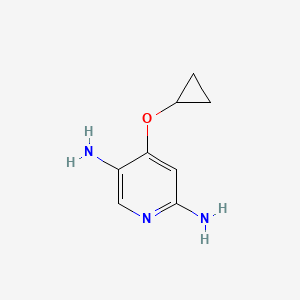
4-Cyclopropoxypyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxypyridine-2,5-diamine: is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound features a pyridine ring substituted with amino groups at the 2 and 5 positions and a cyclopropoxy group at the 4 position. It is a heterocyclic aromatic amine, which makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypyridine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropoxypyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Cyclopropoxypyridine-2,5-diamine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxypyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
4,6-Diaminopyrimidine: Another similar compound with a pyrimidine ring and amino groups at the 4 and 6 positions.
2,5-Diaminopyridine: Similar to 4-Cyclopropoxypyridine-2,5-diamine but lacks the cyclopropoxy group.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group at the 4 position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-cyclopropyloxypyridine-2,5-diamine |
InChI |
InChI=1S/C8H11N3O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11) |
InChI-Schlüssel |
NKMDSFTUFHRCOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


